N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate

Description

Properties

IUPAC Name |

4-hydroxy-4-oxobut-2-enoate;tetraethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.C4H4O4/c1-5-9(6-2,7-3)8-4;5-3(6)1-2-4(7)8/h5-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKRIVQBFQVHRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(=CC(=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721248 | |

| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111754-37-1 | |

| Record name | N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate, commonly referred to as a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

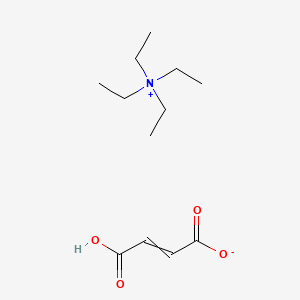

This compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. The molecular formula is , and its structural representation is crucial for understanding its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and proteins. Its quaternary ammonium group enhances its permeability in biological systems, allowing it to exhibit various pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound's efficacy against bacteria and fungi can be summarized as follows:

A study indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Notably, the compound demonstrated selective cytotoxicity towards certain tumor cells while sparing normal cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| Normal Fibroblasts | >50 |

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of this compound in wound healing applications, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls. The study emphasized the importance of dosage and formulation in maximizing therapeutic outcomes.

Case Study 2: Anticancer Activity

A laboratory study focused on the anticancer properties revealed that treatment with this compound led to apoptosis in MCF-7 cells. Mechanistic studies indicated that the compound induced oxidative stress and disrupted mitochondrial function, leading to programmed cell death.

Comparison with Similar Compounds

2-Phenylethanaminium 3-Carboxyprop-2-enoate

Structural Features :

Key Differences :

- The aromatic phenyl group in 2-phenylethanaminium increases lipophilicity compared to the aliphatic triethylammonium group.

- Hydrogen-bonding patterns differ slightly due to steric and electronic effects of the phenyl group.

N,N,N-Triethylethanaminium 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-Sulfonate

Structural Features :

- Cation : Triethylammonium (identical to the target compound).

- Anion: Nonafluorobutanesulfonate (fluorinated sulfonate).

Key Differences :

- The fluorinated sulfonate anion confers high thermal stability and hydrophobicity, contrasting with the hydrophilic fumarate.

- Listed under EU RoHS restrictions due to environmental and health concerns associated with perfluorinated compounds .

Applications : Used in industrial coatings or electrolytes but regulated due to persistence in ecosystems .

N-Isopropyl-N-methyltryptaminium (MiPT) Fumarate

Structural Features :

- Cation : Tryptaminium derivative (indole-containing ammonium ion).

- Anion : Fumarate (identical to the target compound).

Key Differences :

- The tryptaminium cation enables serotonin receptor interactions, unlike the biologically inert triethylammonium.

- Crystallographic studies highlight similar hydrogen-bonding networks but distinct packing due to the indole moiety .

Applications : Investigated for psychedelic therapy, demonstrating how anion choice (fumarate) enhances crystallinity and bioavailability in pharmaceuticals .

2-{[Ethoxy(ethyl)phosphoryl]thio}-N,N,N-triethylethanaminium Iodide

Structural Features :

- Cation : Triethylammonium (identical to the target compound).

- Anion: Phosphonothiolate-iodide complex.

Key Differences :

- The phosphonothiolate group introduces sulfur and phosphorus, enabling cholinesterase inhibition (common in nerve agents).

- Iodide counterion increases ionic strength but reduces solubility in nonpolar media compared to fumarate .

Applications: Potential use in organophosphorus chemistry or toxicology studies .

2-[(7-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanaminium Maleate

Structural Features :

- Cation : Dimethylethanaminium with a dibenzothiepin substituent.

- Anion: Maleate (synonym for fumarate).

Preparation Methods

Synthesis via Neutralization of Acrylic Acid with Triethylamine

The most straightforward method for preparing N,N,N-triethylethanaminium 3-carboxyprop-2-enoate involves the direct neutralization of acrylic acid with triethylamine. This acid-base reaction proceeds exothermically, forming the ionic pair through proton transfer:

Procedure :

-

Reagent Preparation : Acrylic acid (72.06 g/mol) and triethylamine (101.19 g/mol) are mixed in a 1:1 molar ratio in an inert solvent such as dichloromethane or diethyl ether.

-

Reaction Conditions : The mixture is stirred at room temperature (20–25°C) under nitrogen to prevent polymerization of the acrylate moiety.

-

Work-Up : The solvent is removed under reduced pressure, yielding a hygroscopic crystalline solid. Residual acid or base is eliminated via recrystallization from acetone or ethanol.

Key Considerations :

-

Purity : Excess triethylamine may lead to residual free amine, requiring careful stoichiometric control.

-

Polymerization Inhibition : Hydroquinone or 4-methoxyphenol (0.1–1 wt%) is added to suppress radical polymerization during synthesis .

Reaction of Acryloyl Chloride with Triethylamine

An alternative route employs acryloyl chloride as the acylating agent, reacting with triethylamine to form the quaternary ammonium salt and hydrogen chloride:

Procedure :

-

Dropwise Addition : Acryloyl chloride (1.0 equiv) is added slowly to a chilled (0–5°C) solution of triethylamine in dry tetrahydrofuran (THF).

-

Gas Evolution : Hydrogen chloride gas is scrubbed using a caustic trap.

-

Filtration : Precipitated triethylamine hydrochloride is removed via vacuum filtration.

-

Isolation : The filtrate is concentrated under vacuum, yielding the product as a viscous liquid or low-melting solid.

Advantages :

-

High Yield : Near-quantitative conversion is achievable due to the reactivity of acryloyl chloride.

-

Scalability : Suitable for batch processes up to kilogram-scale .

Continuous Flow Synthesis

Building on advancements in flow chemistry, a continuous flow method adapted from Salaklang et al. offers enhanced safety and efficiency for synthesizing acrylate derivatives. While their work focused on esterification, the principles apply to salt formation:

Apparatus :

-

Tubular Reactor : Stainless steel or perfluoroalkoxy (PFA) tubing (ID 1–2 mm).

-

Pumping System : Syringe pumps for precise reagent delivery.

Procedure :

-

Feed Solutions : Acryloyl chloride and triethylamine (1:1 molar ratio) are dissolved in methylene chloride and pumped at 2–5 mL/min.

-

Reaction Zone : Mixing at 25°C with a residence time of 0.5–2 minutes.

-

Quenching and Separation : The output is passed through a biphasic separator, isolating the organic phase containing the product.

Performance Metrics :

| Parameter | Value |

|---|---|

| Throughput | 78.6 g/h |

| Isolated Yield | 95% |

| Purity (HPLC) | >99% |

Benefits :

-

Minimized Side Reactions : Reduced formation of 3-chloropropionyl byproducts (<1%).

Metathesis of Sodium Acrylate with Triethylammonium Chloride

A metathesis reaction exchanges the cation of sodium acrylate with triethylammonium chloride:

Procedure :

-

Dissolution : Sodium acrylate (94.04 g/mol) is dissolved in deionized water.

-

Cation Exchange : Triethylammonium chloride (163.67 g/mol) is added stoichiometrically.

-

Precipitation : Sodium chloride precipitates and is removed by filtration.

-

Lyophilization : The aqueous solution is freeze-dried to obtain the pure salt.

Challenges :

-

Ionic Strength : High salt concentrations may reduce product solubility, necessitating dilution.

-

Energy Intensity : Freeze-drying is time-consuming for large batches.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Reaction Time |

|---|---|---|---|---|

| Neutralization | 85–90 | 95–98 | Moderate | 1–2 h |

| Acyl Chloride Route | 90–95 | 98–99 | High | 0.5–1 h |

| Continuous Flow | 95 | >99 | Industrial | 0.5–5 min |

| Metathesis | 75–80 | 90–95 | Low | 4–6 h |

Key Insights :

Q & A

Q. What are the established synthetic protocols for N,N,N-Triethylethanaminium 3-carboxyprop-2-enoate, and how can purity be optimized?

The compound is typically synthesized via acid-base reaction between N,N,N-triethylethanamine and 3-carboxyprop-2-enoic acid in a polar solvent system (e.g., methanol-water). Slow evaporation is recommended for single-crystal growth, as demonstrated in analogous salts like 2-phenylethanaminium 3-carboxyprop-2-enoate, where methanol-water (1:1) yielded high-purity crystals . Purification involves recrystallization and spectroscopic validation (NMR, FTIR) to confirm ionic interactions and protonation states.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : For resolving hydrogen-bonding networks and ion-pair geometry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures, leveraging restraints for bond distances and angles .

- FTIR and NMR : To confirm carboxylate deprotonation (via COO⁻ stretching at ~1600 cm⁻¹) and amine protonation (N–H+ signals in ¹H NMR) .

- Thermogravimetric analysis (TGA) : To assess thermal stability, guided by analogous compounds with boiling points >400°C .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?

High-resolution data collection (e.g., synchrotron sources) and SHELX utilities like TWIN/BASF commands are critical for handling twinning. For positional disorder, partial occupancy refinement and restraints (e.g., similarity of bond lengths) improve model accuracy. Comparative analysis with structurally related salts (e.g., 2-phenylethanaminium derivatives) provides benchmarks for hydrogen-bonding parameters (e.g., N–H⋯O distances of 1.8–2.2 Å) .

Q. What computational strategies predict the compound’s conformational flexibility in solution?

Molecular dynamics (MD) simulations using software like Gaussian or GROMACS can model rotatable bonds (e.g., ethyl groups on the ammonium ion). Parameters such as the number of rotatable bonds (e.g., 5 in analogous salts) and solvent polarity influence conformational ensembles . Experimental validation via NMR NOE effects or variable-temperature crystallography is recommended to correlate simulation results with observed dynamics .

Q. How does the compound’s ionic nature impact its reactivity in catalytic or supramolecular applications?

The ammonium-carboxylate ion pair facilitates electrostatic interactions in host-guest systems. For catalysis, the carboxylate moiety can act as a nucleophile or hydrogen-bonding site, while the hydrophobic triethyl groups enhance solubility in nonpolar media. Studies on similar quaternary ammonium salts suggest applications in phase-transfer catalysis or ionic liquid matrices, requiring optimization of counterion ratios and solvent systems .

Methodological Notes

- Crystallization : Slow evaporation in mixed solvents minimizes polymorphism risks.

- Refinement : Use SHELXL’s restraints for geometrically similar moieties (e.g., aromatic rings) to reduce overfitting .

- Data Validation : Cross-check computational predictions (e.g., LogP) with HPLC retention times for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.